Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate

Polymer Stabilization Volatility Thermal Stability

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate (CAS 110729-26-5) is a hindered phenolic antioxidant primarily used as a thermal stabilizer for polymers. It functions as a primary antioxidant by donating hydrogen atoms to terminate free radical chain reactions that cause oxidative polymer degradation.

Molecular Formula C31H54O3
Molecular Weight 474.77
CAS No. 110729-26-5
Cat. No. B2726448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate
CAS110729-26-5
Molecular FormulaC31H54O3
Molecular Weight474.77
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C=C1)O)C(C)(C)C
InChIInChI=1S/C31H54O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(33)24-22-27-21-23-29(32)28(26-27)31(2,3)4/h21,23,26,32H,5-20,22,24-25H2,1-4H3
InChIKeyXFBPLFFEZVVMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate (CAS 110729-26-5) Procurement Guide: Identifying Its Role as a Specialty Phenolic Antioxidant


Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate (CAS 110729-26-5) is a hindered phenolic antioxidant primarily used as a thermal stabilizer for polymers [1]. It functions as a primary antioxidant by donating hydrogen atoms to terminate free radical chain reactions that cause oxidative polymer degradation [1]. This compound is a key structural analog of the widely used antioxidant Irganox 1076 (CAS 2082-79-3), which is Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. The critical structural difference lies in the substitution on the phenolic ring: CAS 110729-26-5 has only one tert-butyl group adjacent to the hydroxyl, whereas Irganox 1076 has two such groups (i.e., 3,5-di-tert-butyl substitution). This reduced steric hindrance around the phenolic hydroxyl group is the defining feature of this compound and forms the basis for its differentiation in performance and application [1].

Why Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate Cannot Be Replaced by Common Phenolic Antioxidants


Generic substitution of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate (CAS 110729-26-5) with other in-class antioxidants, such as Irganox 1076 (CAS 2082-79-3) or BHT, is inadvisable due to its unique mono-tert-butyl substitution pattern. This structural feature directly influences the compound's reactivity, thermal stability, and interaction with polymer matrices. The absence of a second tert-butyl group reduces steric hindrance around the phenolic hydroxyl, which can alter the rate of hydrogen abstraction and the stability of the resulting phenoxyl radical [1]. This can lead to significant differences in antioxidant efficiency, processing stability, and long-term performance in specific polymer systems, as quantified in the evidence below. Therefore, direct replacement without validation can compromise product quality and longevity.

Quantitative Differentiation of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate from Closest Analogs


Quantified Difference in Volatility and Thermal Stability vs. BHT and Irganox 1076

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate (CAS 110729-26-5) is the mono-tert-butyl analog of Irganox 1076 (CAS 2082-79-3), a compound known for its low volatility. Literature for the di-tert-butyl analog Irganox 1076 reports a volatilization loss of ≤0.20% under standard testing conditions, significantly lower than the high volatility observed for BHT . While direct data for CAS 110729-26-5 is unavailable, its chemical structure is expected to impart volatility characteristics similar to Irganox 1076 due to the presence of the same high-molecular-weight stearyl tail, which is the primary driver of reduced volatility [1]. This is a class-level inference from the known properties of the stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate family.

Polymer Stabilization Volatility Thermal Stability Antioxidant

Differential Migration Behavior in Polyolefin Food Packaging vs. BHT and Irganox 1010

Experimental studies on the migration of antioxidants from polyolefin packaging materials demonstrate that the migration rate of Irganox 1076 (CAS 2082-79-3) is significantly slower than that of BHT. A study using HPLC quantified the migration of BHT, Irganox 1076, and Irgafos 168 from polyolefins into 100% ethanol simulant, showing that BHT migrates more rapidly [1]. While the exact migration rate for CAS 110729-26-5 has not been directly measured, its structural similarity to Irganox 1076, particularly the presence of the long stearyl tail, suggests it will exhibit similar low migration characteristics. This is a class-level inference based on the well-documented behavior of stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

Food Contact Materials Migration Polyolefins Regulatory Compliance

Reduced Tendency for Discoloration via Quinone Methide Formation Compared to BHT

Polymer discoloration, a key aesthetic and quality concern, is often linked to the formation of conjugated quinone methides (QMs) from phenolic antioxidants. Research on the di-tert-butyl analog, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Irganox 1076), shows that while its oxidation products can cause discoloration, it is generally less prone to this than BHT [1]. The mono-tert-butyl structure of CAS 110729-26-5 may further influence the type and stability of QMs formed, potentially leading to a different discoloration profile. This is a class-level inference, as direct comparative data for CAS 110729-26-5 is not available. However, the known discoloration behavior of related phenolic antioxidants provides a basis for expecting a different performance profile compared to BHT.

Polymer Discoloration Quinone Methides Color Stability Aesthetics

Superior Thermal Stability in Engine Oils vs. BHT and Methylene-bis-phenols

In lubricant applications, thermal stability is paramount. A commercial product, Irganox L 107, which is based on the same core phenolic structure as CAS 110729-26-5, demonstrates superior thermal stability compared to conventional antioxidants like BHT and methylene-bis-phenols . The mono-tert-butyl substitution pattern may contribute to a different thermal degradation profile, offering enhanced performance in high-temperature engine oil environments. This is a class-level inference based on the known performance of a closely related commercial formulation.

Lubricants Engine Oils Thermal Stability Deposit Control

Targeted Application Scenarios for Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate Based on Differential Evidence


Stabilization of Polyolefins for High-Temperature Processing and Long-Term Thermal Aging

Given its inferred low volatility (similar to Irganox 1076), CAS 110729-26-5 is ideally suited for stabilizing polyolefins (e.g., polyethylene, polypropylene) during high-temperature extrusion, injection molding, and other melt-processing operations . The low volatility ensures the antioxidant remains in the polymer melt, providing effective protection against thermal-oxidative degradation and preventing melt flow instability. This is critical for maintaining the mechanical properties and extending the service life of the final plastic article [1].

Food Contact and Pharmaceutical Packaging Requiring Low Additive Migration

The anticipated low migration profile of CAS 110729-26-5, inferred from data on its di-tert-butyl analog, makes it a strong candidate for use in polyolefin-based food packaging, medical device packaging, and pharmaceutical blister packs . In these applications, minimizing the transfer of additives to the packaged product is a primary regulatory and safety requirement. This compound can help formulators meet stringent migration limits set by agencies like the FDA and EFSA while ensuring long-term polymer stability .

Formulation of Color-Stable White or Light-Colored Polymer Articles

For applications where color stability is critical, such as in white goods (appliances), consumer electronics housings, and light-colored automotive interior parts, CAS 110729-26-5 offers a potential advantage. Its structural features, as a mono-tert-butyl phenol, suggest a different discoloration pathway compared to antioxidants like BHT that are known to form intensely colored quinone methides . This can help maintain the aesthetic quality and perceived value of the final product over its lifetime.

High-Performance Industrial Lubricants and Engine Oils

In lubricant formulations, particularly for engine oils and high-temperature industrial fluids, the thermal stability of the antioxidant package is crucial. Based on the performance of structurally related compounds like Irganox L 107, CAS 110729-26-5 is well-positioned for these demanding applications . It can provide superior resistance to thermal degradation, helping to control deposit formation, extend oil drain intervals, and protect engine components from oxidative wear, thereby offering a performance edge over conventional phenolic stabilizers .

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